Copper(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine

Catalog No.
S1797699
CAS No.
14916-87-1
M.F
C32CuF16N8
M. Wt
863.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Copper(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,...

CAS Number

14916-87-1

Product Name

Copper(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine

IUPAC Name

copper;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,37,38,39-hexaza-29,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28(38),30(37),31(36),32,34-nonadecaene

Molecular Formula

C32CuF16N8

Molecular Weight

863.9 g/mol

InChI

InChI=1S/C32F16N8.Cu/c33-9-1-2(10(34)18(42)17(9)41)26-49-25(1)53-27-3-4(12(36)20(44)19(43)11(3)35)29(50-27)55-31-7-8(16(40)24(48)23(47)15(7)39)32(52-31)56-30-6-5(28(51-30)54-26)13(37)21(45)22(46)14(6)38;/q-2;+2

InChI Key

FJAOBQORBYMRNO-UHFFFAOYSA-N

SMILES

C12=C(C(=C(C(=C1F)F)F)F)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=C(C(=C8F)F)F)F)C(=N7)N=C2[N-]3)C(=C(C(=C6F)F)F)F)C9=C4C(=C(C(=C9F)F)F)F.[Cu+2]

Canonical SMILES

C12=C(C(=C(C(=C1F)F)F)F)C3=NC4=C5C(=C([N-]4)N=C6C7=C(C(=C(C(=C7F)F)F)F)C(=N6)N=C8C9=C(C(=C(C(=C9F)F)F)F)C(=N8)[N-]C2=N3)C(=C(C(=C5F)F)F)F.[Cu+2]

Description

Copper(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine(F16CuPc) is an organic molecule that can be used as an electron transporting material with good air-stability and an electron mobility of 0.11 cm2/Vs. It is majorly used in a variety of energy conservation based applications.

Here are some areas of scientific research involving F16CuPc:

  • Catalysis: Research suggests F16CuPc may act as a catalyst for several chemical reactions. One promising area is the electrochemical reduction of carbon dioxide (CO2) to ethylene (C2H4). Ethylene is an important industrial feedstock used in numerous plastic materials. Converting CO2, a greenhouse gas, into useful chemicals is a potential method for mitigating climate change. ChemicalBook:
  • Organic Electronics: F16CuPc is being explored for potential applications in organic electronics due to its interesting electrical and structural properties. Organic electronics use organic materials, or carbon-based molecules, to create conductive components in devices. Potential applications include flexible displays and transistors. Sigma-Aldrich:

Copper(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine is a complex organic compound characterized by its unique structure and properties. It contains a copper ion coordinated to a phthalocyanine ligand that is heavily fluorinated. The molecular formula for this compound is C32CuF16N8, with a molecular weight of approximately 688.00 g/mol . Its distinctive fluorinated phthalocyanine structure imparts notable chemical stability and unique optical properties.

The mechanism of action of F16CuPc depends on the specific application being studied. PFCuPcs have been explored for their potential applications in organic electronics, solar cells, and gas sensing due to their interesting electrical and optical properties [].

The synthesis of Copper(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine generally involves:

  • Formation of Phthalocyanine: The initial step typically includes the condensation of 1-fluoro-2-nitrobenzene with urea in the presence of a catalyst.
  • Metalation: The resulting phthalocyanine is then treated with copper salts (such as copper(II) acetate) to introduce the copper ion into the phthalocyanine structure.
  • Fluorination: Fluorination may be achieved through various methods such as direct fluorination or using fluorinated reagents to achieve the hexadecafluoro substitution pattern .

Copper(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine has several applications:

  • Photodynamic Therapy: Utilized in medical treatments for its ability to generate reactive oxygen species when exposed to light.
  • Dyes and Pigments: Employed in various industries for its vibrant color and stability.
  • Electronics: Used in organic semiconductors and photovoltaic devices due to its electronic properties .

Studies on the interactions of Copper(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine with biological systems indicate potential binding affinities with biomolecules. Its interactions can lead to enhanced photodynamic effects against cancer cells when combined with specific targeting agents. Further research is needed to elucidate its full interaction profile with cellular components and other therapeutic agents .

Several compounds share structural similarities with Copper(II) 1,2,3,4,,8,,9,,10,,11,,15,,16,,17,,18,,22,,23,,24,,25-hexadecafluoro-29H,,31H-phthalocyanine. Notable examples include:

Compound NameStructureUnique Features
Copper(II) PhthalocyanineC32CuN8Lacks fluorination; used widely as a dye
Zinc(II) PhthalocyanineC32ZnN8Exhibits strong fluorescence; used in photodynamic therapy
Nickel(II) PhthalocyanineC32NiN8Known for catalytic properties; less stable than copper variant

Copper(II) 1,,2,,3,,4,,8,,9,,10,,11,,15,,16,,17,,18,,22,,23,,24,,25-hexadecafluoro-29H,,31H-phthalocyanine stands out due to its extensive fluorination which enhances its chemical stability and alters its electronic properties compared to these similar compounds .

Hydrogen Bond Acceptor Count

24

Exact Mass

862.928640 g/mol

Monoisotopic Mass

862.928640 g/mol

Heavy Atom Count

57

Dates

Modify: 2023-08-15

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